molecular formula C11H11Cl2NO2 B11855133 (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B11855133
M. Wt: 260.11 g/mol
InChI Key: VKDXYQPZUWSCKU-BDAKNGLRSA-N
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Description

(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a dichlorophenyl group and a carboxylic acid functional group, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.

    Introduction of the Dichlorophenyl Group: This step may involve electrophilic aromatic substitution or other coupling reactions to attach the dichlorophenyl group to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on factors such as yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid exerts its effects may involve interactions with specific molecular targets such as enzymes, receptors, or proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid: Unique due to its specific substitution pattern and chiral configuration.

    Other Pyrrolidine Derivatives: Compounds with different substituents on the pyrrolidine ring, such as methyl or ethyl groups.

    Phenylpyrrolidine Carboxylic Acids: Compounds with phenyl groups instead of dichlorophenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and chiral configuration, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

(3R,4S)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H11Cl2NO2/c12-6-1-2-10(13)7(3-6)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16)/t8-,9+/m1/s1

InChI Key

VKDXYQPZUWSCKU-BDAKNGLRSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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